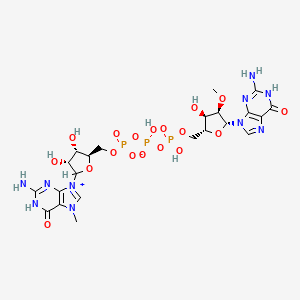

m(7)G(5')Pppgm

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

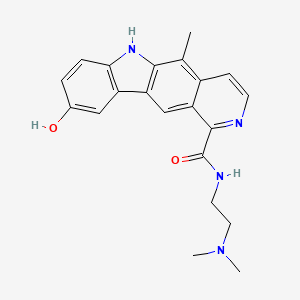

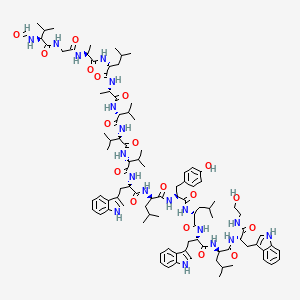

The compound m(7)G(5’)Pppgm, also known as 7-methylguanosine 5’-triphosphate 5’-guanosine monophosphate, is a cap structure analog commonly found at the 5’ end of eukaryotic messenger RNA (mRNA). This cap structure plays a crucial role in the stability, translation, and processing of mRNA. It is involved in various cellular processes, including the initiation of protein synthesis and protection of mRNA from degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m(7)G(5’)Pppgm involves the enzymatic transfer of a guanosine monophosphate (GMP) moiety from guanosine triphosphate (GTP) to the 5’ end of an unmethylated mRNA. This reaction is catalyzed by the enzyme guanylyltransferase. Subsequently, a methyl group is transferred from S-adenosylmethionine to the 7th position of the guanosine, catalyzed by the enzyme methyltransferase .

Industrial Production Methods

In an industrial setting, the production of m(7)G(5’)Pppgm can be achieved through in vitro transcription systems using RNA polymerases such as E. coli RNA polymerase or SP6 RNA polymerase. These systems are primed with m(7)G(5’)Pppgm to produce capped RNA molecules efficiently .

Chemical Reactions Analysis

Types of Reactions

m(7)G(5’)Pppgm undergoes several types of chemical reactions, including:

Methylation: The addition of a methyl group to the 7th position of the guanosine.

Phosphorylation: The addition of phosphate groups to the guanosine moiety.

Hydrolysis: The cleavage of the triphosphate linkage.

Common Reagents and Conditions

Methylation: S-adenosylmethionine as the methyl donor.

Phosphorylation: Guanosine triphosphate (GTP) as the phosphate donor.

Hydrolysis: Enzymatic hydrolysis using phosphatases.

Major Products Formed

The major products formed from these reactions include methylated guanosine derivatives and various phosphorylated intermediates.

Scientific Research Applications

m(7)G(5’)Pppgm has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleotide interactions and enzymatic processes.

Biology: Essential for studying mRNA processing, stability, and translation in eukaryotic cells.

Medicine: Investigated for its potential role in gene therapy and mRNA-based vaccines.

Industry: Utilized in the production of synthetic mRNA for research and therapeutic purposes.

Mechanism of Action

m(7)G(5’)Pppgm exerts its effects by binding to the cap-binding complex (CBC) and eukaryotic initiation factors (eIFs) involved in the initiation of translation. This binding facilitates the recruitment of ribosomes to the mRNA, enhancing the efficiency of translation. Additionally, the cap structure protects mRNA from exonuclease-mediated degradation, thereby increasing its stability .

Comparison with Similar Compounds

Similar Compounds

m(7)G(5’)Ppp(5’)A: Another cap structure analog with an adenosine moiety instead of guanosine.

G(5’)Ppp(5’)G: An unmethylated cap analog used in similar applications.

Uniqueness

m(7)G(5’)Pppgm is unique due to its methylated guanosine moiety, which provides enhanced stability and translation efficiency compared to unmethylated analogs. This makes it particularly valuable in research and therapeutic applications where mRNA stability and efficient translation are critical .

Properties

CAS No. |

57718-00-0 |

|---|---|

Molecular Formula |

C22H31N10O18P3 |

Molecular Weight |

816.5 g/mol |

IUPAC Name |

[(2R,3S,4R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C22H31N10O18P3/c1-30-6-32(16-10(30)18(37)29-22(24)27-16)19-13(35)11(33)7(47-19)3-45-51(38,39)49-53(42,43)50-52(40,41)46-4-8-12(34)14(44-2)20(48-8)31-5-25-9-15(31)26-21(23)28-17(9)36/h5-8,11-14,19-20,33-35H,3-4H2,1-2H3,(H8-,23,24,26,27,28,29,36,37,38,39,40,41,42,43)/t7-,8-,11-,12-,13-,14-,19?,20-/m1/s1 |

InChI Key |

CUWKXCJRSKNYSN-YGYKVGJLSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OC)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OC)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.